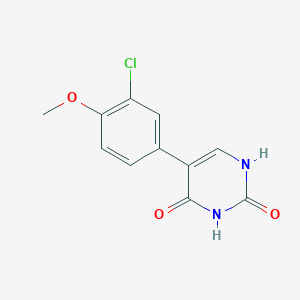![molecular formula C13H13N3O2 B6385802 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% CAS No. 1111113-33-7](/img/structure/B6385802.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is an organic compound that has been extensively studied for its medicinal properties. It is a synthetic compound with a molecular weight of 200.3 g/mol. The compound has a melting point of about 121-122°C and is soluble in water. It is also known as 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine, and 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine-2-one.
Wirkmechanismus
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth, replication, and division. It is also thought to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth, replication, and division. It is also known to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities. In addition, it has been found to have anti-viral and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% in lab experiments include its high purity and low cost. However, its solubility in water is low and it is not very stable in the presence of light or heat. It is also not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
The future directions for research on 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential applications in the treatment of other diseases. Further studies could also be conducted to explore its potential as a drug delivery system and to optimize its solubility in organic solvents. Additionally, further research could be conducted to explore the potential of this compound in the development of new drugs and therapies.
Synthesemethoden
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied extensively. The compound can be synthesized by the reaction of 4-methylpyrimidine-2-one and 3-(N,N-dimethylaminocarbonyl)phenyl magnesium bromide. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its medicinal properties, particularly for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied for its potential applications in the treatment of cancer, HIV, and other diseases. It has also been studied for its potential to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFLCYGVUVUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686852 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111113-33-7 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)






![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)
